

Spectroscopic Characterization of 2-Fluoro-4-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-methylaniline

Cat. No.: B1213500

[Get Quote](#)

Introduction

2-Fluoro-4-methylaniline, also known as 2-fluoro-p-toluidine, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2]} Its chemical structure, incorporating a fluorine atom and a methyl group on the aniline scaffold, imparts unique properties that are leveraged in drug discovery and materials science.^[2] A thorough understanding of its molecular structure and purity is paramount for its application, necessitating a comprehensive spectroscopic analysis.

This guide provides an in-depth analysis of the spectral data of **2-Fluoro-4-methylaniline** (CAS No: 452-80-2), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^{[3][4]} We will delve into the interpretation of the spectra, offering insights into the structural features of the molecule and providing a framework for its unambiguous identification and characterization.

Molecular Structure and Properties

2-Fluoro-4-methylaniline is a substituted aniline with the molecular formula C₇H₈FN and a molecular weight of 125.14 g/mol .^[3] The molecule consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and an amino group at position 1. This substitution pattern leads to a specific arrangement of atoms that gives rise to characteristic spectroscopic signatures.

Caption: Molecular structure of **2-Fluoro-4-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Fluoro-4-methylaniline**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Fluoro-4-methylaniline** is characterized by signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The fluorine atom introduces additional complexity through spin-spin coupling with neighboring protons.

Table 1: ^1H NMR Spectral Data of **2-Fluoro-4-methylaniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8-7.0	m	2H	Ar-H
~6.6	t	1H	Ar-H
~3.6	br s	2H	-NH ₂
~2.2	s	3H	-CH ₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument.

The aromatic region of the spectrum is particularly informative. The fluorine atom couples with the adjacent protons, leading to characteristic splitting patterns. The protons on the benzene ring are expected to show complex multiplets due to both proton-proton and proton-fluorine couplings. The amino protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The methyl protons give rise to a sharp singlet, as they are not coupled to any other protons.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall

electronic structure.

Table 2: ^{13}C NMR Spectral Data of **2-Fluoro-4-methylaniline**

Chemical Shift (δ , ppm)	Assignment
~150 (d, $J \approx 240$ Hz)	C-F
~135 (d, $J \approx 10$ Hz)	C-NH ₂
~128	C-CH ₃
~125	Ar-C
~118	Ar-C
~115 (d, $J \approx 20$ Hz)	Ar-C
~20	-CH ₃

Note: The chemical shifts and coupling constants (J) are approximate and can vary. The 'd' denotes a doublet due to carbon-fluorine coupling.

The most downfield signal is attributed to the carbon atom directly bonded to the highly electronegative fluorine atom, and it appears as a doublet with a large coupling constant ($^{1}\text{J}_{\text{CF}}$). The carbon atom attached to the amino group also appears downfield. The other aromatic carbons and the methyl carbon resonate at their expected chemical shifts.

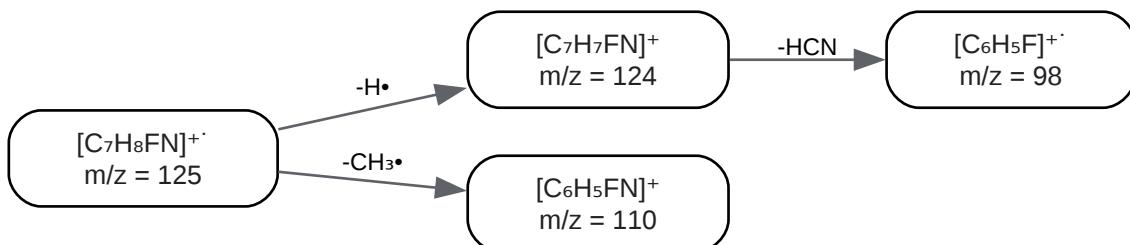
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Fluoro-4-methylaniline** shows characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

Table 3: Key IR Absorption Bands for **2-Fluoro-4-methylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Medium, Sharp	N-H stretch (asymmetric and symmetric)
3000-3100	Medium	Aromatic C-H stretch
2850-2950	Medium	Aliphatic C-H stretch (-CH ₃)
1600-1650	Strong	N-H bend
1450-1550	Strong	Aromatic C=C stretch
1200-1300	Strong	C-N stretch
1100-1200	Strong	C-F stretch

The presence of two sharp bands in the 3400-3500 cm⁻¹ region is a clear indication of the primary amine (-NH₂) group. The aromatic and aliphatic C-H stretching vibrations are observed in their expected regions. The strong absorption due to the C-F stretch is a key feature for identifying the fluorinated nature of the compound.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **2-Fluoro-4-methylaniline**, the electron ionization (EI) mass spectrum would show the molecular ion peak and several fragment ions.

Table 4: Major Fragments in the Mass Spectrum of **2-Fluoro-4-methylaniline**

m/z	Ion
125	[M] ⁺ (Molecular Ion)
124	[M-H] ⁺
110	[M-CH ₃] ⁺
98	[M-HCN-H] ⁺

The molecular ion peak at m/z 125 corresponds to the molecular weight of **2-Fluoro-4-methylaniline**.^[3] The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for anilines include the loss of a hydrogen atom, a methyl group, and the elimination of HCN.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **2-Fluoro-4-methylaniline**.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Fluoro-4-methylaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition:
 - Tune and shim the magnet.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation (ATR-IR): Place a small drop of the liquid sample directly onto the ATR crystal.
- Sample Preparation (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Record a background spectrum of the empty IR beam path.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a range of m/z values (e.g., 40-200) to detect the molecular ion and fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **2-Fluoro-4-methylaniline**. The spectral data presented in this guide serve as a valuable reference for researchers and scientists working with this compound, ensuring its

correct identification and quality control in various applications. The detailed interpretation of the spectra highlights the interplay between the molecular structure and the spectroscopic properties, offering a deeper understanding of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-methylaniline CAS#: 452-80-2 [m.chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-methylaniline | 452-80-2 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Fluoro-4-methylaniline: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213500#spectral-data-for-2-fluoro-4-methylaniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com